molecular formula C25H18O B3157906 5'-Phenyl-[1,1':3',1''-terphenyl]-2'-carbaldehyde CAS No. 85390-98-3

5'-Phenyl-[1,1':3',1''-terphenyl]-2'-carbaldehyde

Cat. No. B3157906
CAS RN: 85390-98-3
M. Wt: 334.4 g/mol
InChI Key: IQCJKKFSTPHNEX-UHFFFAOYSA-N
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Description

5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-carbaldehyde is a derivative of terphenyl compounds, which consist of a central benzene ring substituted with two phenyl groups . It has a molecular formula of C24H18 .


Molecular Structure Analysis

The molecular structure of 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-carbaldehyde can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and bonds in the molecule.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A Practical and Efficient Synthesis of 5′-Substituted m-Terphenyls A scalable procedure for synthesizing 5′-substituted m-terphenyl compounds, including 5'-Phenyl-[1,1':3',1''-terphenyl]-2'-carbaldehyde, is outlined, demonstrating the compound's versatility in chemical synthesis (J. Kehlbeck et al., 2007).

Synthesis of Novel Compounds Research into novel compounds based on pyrazolecarbaldehyde derivatives showcases the potential for creating diverse chemical entities for further application in materials science and organic chemistry (Huanan Hu et al., 2010).

Thermodynamic Properties

Thermodynamic Analysis The study of the thermodynamic properties of nitrophenyl furan carbaldehyde isomers provides insights into the optimization of synthesis and application processes, enhancing the theoretical understanding of these compounds' nature (V. Dibrivnyi et al., 2015).

Molecular Structure and Photophysical Studies

Crystal Structure Analysis The detailed crystal structure analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, offers valuable insights into the molecular geometry and potential for intermolecular interactions, which are crucial for designing materials with specific properties (Cunjin Xu and Yan-Qin Shi, 2011).

Photophysical Properties Investigations into the photophysical properties of substituted pyrazolecarbaldehydes reveal the influence of specific substituents on their absorption and emission spectra, highlighting their potential applications in organic optoelectronic devices (Jian-Yong Hu et al., 2013).

properties

IUPAC Name

2,4,6-triphenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O/c26-18-25-23(20-12-6-2-7-13-20)16-22(19-10-4-1-5-11-19)17-24(25)21-14-8-3-9-15-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCJKKFSTPHNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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